Kdm5B-IN-3

Description

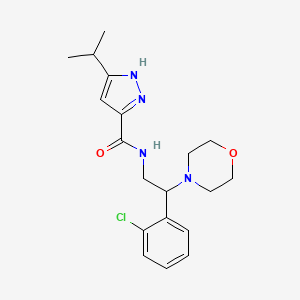

Structure

3D Structure

Properties

Molecular Formula |

C19H25ClN4O2 |

|---|---|

Molecular Weight |

376.9 g/mol |

IUPAC Name |

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |

InChI Key |

YPOZVBBSPPQEEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

KDM5B-IN-3: A Technical Guide to its Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU1, is a histone demethylase belonging to the Jumonji C (JmjC) domain-containing family of enzymes. It specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By catalyzing this demethylation, KDM5B primarily functions as a transcriptional repressor.[1][2][3][4] Overexpression of KDM5B has been implicated in the pathogenesis of various cancers, including gastric, prostate, and breast cancer, making it a compelling target for therapeutic intervention.[1][5] KDM5B-IN-3 is a pyrazole derivative identified as an inhibitor of KDM5B, showing promise in the context of gastric cancer research.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of KDM5B Demethylase Activity

This compound exerts its effects through direct inhibition of the enzymatic activity of KDM5B. The core of this function lies in its ability to interfere with the demethylation of H3K4me2/3.

Biochemical Activity

This compound has been identified as an inhibitor of KDM5B with a half-maximal inhibitory concentration (IC50) in the micromolar range. This inhibitory action leads to an increase in the global levels of H3K4 methylation within cells.

Table 1: In Vitro Inhibitory Activity of this compound and Other KDM5 Inhibitors

| Compound | Target | IC50/Ki | Notes |

| This compound | KDM5B | 9.32 µM (IC50) | Identified as a pyrazole derivative with potential for gastric cancer research.[1] |

| KDM5B-IN-4 | KDM5B | 0.025 µM (IC50) | A 1H-pyrazole-[3,4-b]pyridine-based inhibitor that increases H3K4me1/2/3 levels in PC-3 cells and downregulates the PI3K/AKT pathway.[6] |

| CPI-455 | KDM5A | 10 nM (IC50) | A specific KDM5 inhibitor that elevates global H3K4 trimethylation.[7] |

| GSK467 | KDM5B | 10 nM (Ki) | A cell-penetrant and selective inhibitor of KDM5B.[7] |

| KDM5-C49 | KDM5A, KDM5B, KDM5C | 40 nM, 160 nM, 100 nM (IC50s) | A potent and selective inhibitor of KDM5 demethylases. |

Impact on Cellular Signaling Pathways

The inhibition of KDM5B by compounds like this compound has significant downstream effects on cellular signaling, most notably on the PI3K/AKT pathway.

The KDM5B-PI3K/AKT Signaling Axis

Recent studies have established a critical link between KDM5B and the hyper-activation of the PI3K/AKT signaling pathway, particularly in the context of prostate cancer.[8][9] KDM5B has been shown to directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[9] This binding is associated with increased transcription and protein stability of p110α, leading to elevated levels of PIP3 and subsequent hyper-activation of AKT.[8][10][9]

Inhibition of KDM5B is therefore expected to downregulate the PI3K/AKT pathway. This is supported by findings for the related inhibitor KDM5B-IN-4, which has been shown to decrease PI3K/AKT signaling.[6] The expected mechanism for this compound would be the prevention of KDM5B-mediated transcriptional regulation of PIK3CA, leading to reduced p110α levels and a dampening of the PI3K/AKT cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize KDM5B inhibitors.

In Vitro KDM5B Demethylase Assay (Chemiluminescent)

This assay is designed to measure the enzymatic activity of KDM5B and the inhibitory potential of compounds like this compound.

Materials:

-

Purified recombinant KDM5B enzyme

-

Methylated histone H3 peptide substrate (e.g., biotinylated H3K4me3 peptide)

-

Assay buffer (e.g., Tris-based buffer with cofactors Fe(II) and α-ketoglutarate)

-

This compound or other test compounds

-

Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well microplate

Protocol:

-

Substrate Coating: If not pre-coated, coat a 96-well plate with the methylated histone H3 peptide substrate.

-

Enzyme Reaction: Add KDM5B enzyme, assay buffer, and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate to allow the demethylation reaction to proceed.

-

Primary Antibody: Add the primary antibody that recognizes the demethylated epitope.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and measure the signal using a luminometer.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., gastric cancer cell line)

-

This compound

-

Cell lysis buffer

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Anti-KDM5B antibody

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Harvest and Lyse: Harvest the cells and lyse them to release proteins.

-

Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.

-

Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.

-

Western Blot: Run the supernatant (soluble protein fraction) on an SDS-PAGE gel and perform a Western blot using an anti-KDM5B antibody.

-

Analysis: In the presence of a binding inhibitor like this compound, KDM5B should be stabilized at higher temperatures compared to the vehicle control, resulting in a shift in the melting curve.

Western Blot for Histone Methylation and PI3K/AKT Pathway Proteins

This method is used to assess the downstream cellular effects of KDM5B inhibition.

Materials:

-

Cancer cells treated with this compound

-

Histone extraction buffer

-

RIPA lysis buffer

-

Antibodies against H3K4me3, total H3, p-AKT, total AKT, p110α, and a loading control (e.g., β-actin)

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells (using histone extraction for histone analysis and RIPA buffer for pathway proteins).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membranes with the primary antibodies of interest, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.

Logical Relationships and Downstream Consequences

The inhibition of KDM5B by this compound sets off a cascade of events within the cell, leading to anti-cancer effects.

This compound is a valuable tool compound for studying the biological roles of KDM5B and for exploring the therapeutic potential of KDM5B inhibition. Its primary mechanism of action is the direct inhibition of KDM5B's demethylase activity, leading to increased H3K4me3 levels and subsequent alterations in gene expression. A key downstream consequence of this inhibition is the downregulation of the pro-survival PI3K/AKT signaling pathway. The experimental protocols outlined in this guide provide a framework for further investigation into the specific effects of this compound and other KDM5B inhibitors in various cancer models. Further research into the selectivity profile and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of KDM5B degraders against hematologic malignancy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

KDM5B-IN-3: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B or PLU-1, is a histone H3 lysine 4 (H3K4) demethylase that plays a critical role in transcriptional regulation. Its overexpression has been implicated in various cancers, including gastric cancer, by promoting cell proliferation and metastasis, making it a promising therapeutic target. This technical guide provides an in-depth overview of the discovery and development of KDM5B-IN-3, a pyrazole derivative identified as a cellularly active inhibitor of KDM5B.

Discovery and Optimization

This compound, initially identified as "compound 5," was discovered through a structure-based virtual screening and subsequent biochemical screening of a pyrazole derivative library.[1] The initial compound demonstrated inhibitory activity against KDM5B with a half-maximal inhibitory concentration (IC50) of 9.32 μM.[1]

Further optimization of this initial hit led to the development of compound 27ab (1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide), a significantly more potent inhibitor with an IC50 of 0.0244 μM.[1] This optimization represents a greater than 380-fold increase in potency, highlighting a successful structure-activity relationship (SAR) exploration.

Quantitative Data Summary

| Compound | Target | IC50 (μM) |

| This compound (compound 5) | KDM5B | 9.32 |

| Compound 27ab | KDM5B | 0.0244 |

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole scaffold and its derivatives, including this compound and compound 27ab, followed a multi-step synthetic route. While the full detailed protocol is outlined in the primary literature, the general scheme involves the construction of the core pyrazole ring followed by the addition of various substituents to explore the chemical space and optimize for potency and selectivity.

In Vitro KDM5B Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against KDM5B was determined using a biochemical assay. The general protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human KDM5B protein and a synthetic peptide corresponding to the N-terminal tail of histone H3 with trimethylated lysine 4 (H3K4me3) are prepared in an appropriate assay buffer.

-

Compound Incubation: A series of dilutions of the test compounds (e.g., this compound, compound 27ab) are incubated with the KDM5B enzyme.

-

Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K4me3 substrate and necessary co-factors (e.g., α-ketoglutarate, Fe(II), and ascorbate).

-

Detection: The reaction is allowed to proceed for a defined period, after which the level of demethylated product is quantified. This is often achieved using methods such as formaldehyde detection, antibody-based detection of the demethylated product, or mass spectrometry.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

Cellular Assays

The cellular activity of the KDM5B inhibitors was evaluated in the human gastric cancer cell line, MKN45.[1]

-

Western Blot Analysis of Histone Methylation:

-

MKN45 cells are treated with varying concentrations of the inhibitor (e.g., compound 27ab) for a specified time.

-

Histones are extracted from the cell lysates.

-

Western blotting is performed using specific antibodies to detect the levels of H3K4me3, H3K4me2, H3K4me1, H3K9me2/3, and H3K27me2.

-

This assay confirms the on-target effect of the inhibitor by observing an accumulation of the KDM5B substrates (H3K4me3 and H3K4me2) without affecting other histone marks.[1]

-

-

Cell Proliferation Assay:

-

MKN45 cells are seeded in multi-well plates and treated with the KDM5B inhibitor at various concentrations.

-

Cell viability is assessed at different time points using a standard method like the MTT assay.

-

The effect of the inhibitor on cell proliferation is determined by comparing the growth of treated cells to untreated controls.[1]

-

-

Wound Healing and Migration Assays:

-

A "wound" or scratch is created in a confluent monolayer of MKN45 cells.

-

Cells are then treated with the KDM5B inhibitor.

-

The rate of wound closure is monitored over time through microscopy to assess cell migration.[1]

-

Transwell migration assays can also be employed for a more quantitative assessment of cell migration.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of KDM5B action and the workflow for inhibitor screening and evaluation.

References

Kdm5B-IN-3: An In-depth Technical Guide to a Novel KDM5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kdm5B-IN-3, a recently identified small molecule inhibitor of the histone lysine demethylase KDM5B. This document details the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Function of this compound

This compound is a pyrazole derivative that functions as an inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU-1). KDM5B is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in the levels of H3K4 methylation, which in turn can alter gene expression. This inhibitory activity makes this compound a valuable research tool for studying the biological roles of KDM5B and a potential starting point for the development of therapeutics targeting KDM5B, which is implicated in various cancers, including gastric cancer.

Mechanism of Action

This compound was identified through a combination of structure-based virtual screening and subsequent biochemical screening. Its primary mechanism of action is the inhibition of the enzymatic activity of KDM5B. This leads to an accumulation of the substrate of KDM5B, specifically di- and tri-methylated H3K4 (H3K4me2/3), at the promoters of KDM5B target genes. The increase in these methylation marks can reverse the transcriptional repression mediated by KDM5B, affecting cellular processes such as proliferation and migration.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its optimized analogue, compound 27ab , as reported in the initial discovery.

| Compound | Target | IC50 (μM) | Assay Type |

| This compound (Compound 5) | KDM5B | 9.320 | Biochemical |

| 27ab | KDM5B | 0.0244 | Biochemical |

Table 1: In Vitro Inhibitory Activity of this compound and its Optimized Analogue. [1]

Signaling Pathways

KDM5B is known to be involved in several signaling pathways that are critical in cancer progression. Inhibition of KDM5B by molecules like this compound can therefore be expected to modulate these pathways.

One of the key pathways regulated by KDM5B is the PI3K/AKT signaling pathway . KDM5B can activate this pathway, which is crucial for cell proliferation and survival. By inhibiting KDM5B, this compound can potentially downregulate PI3K/AKT signaling, leading to anti-proliferative effects.

Additionally, KDM5B is a transcriptional repressor that often works in concert with other protein complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex , to regulate gene expression. The inhibition of KDM5B can disrupt this repressive activity, leading to the re-expression of tumor suppressor genes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro KDM5B Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of KDM5B and its inhibition by compounds like this compound.

Materials:

-

Recombinant KDM5B enzyme

-

Biotinylated histone H3 peptide substrate (containing methylated K4)

-

Assay buffer

-

Primary antibody specific for the demethylated substrate

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add KDM5B enzyme to the assay buffer.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

-

Incubate the reaction for 1 hour at 37°C.

-

Add the primary antibody that recognizes the demethylated product and incubate for 1 hour.

-

Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30 minutes.

-

After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture of MKN45 Gastric Cancer Cells

Materials:

-

MKN45 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture MKN45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For passaging, aspirate the old medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 2-3 minutes until the cells detach.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Western Blot for Histone Methylation

This protocol is used to assess the effect of this compound on the levels of H3K4 methylation in cells.

Materials:

-

MKN45 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me3, anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed MKN45 cells and treat with various concentrations of this compound for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me3, H3K4me2, and total H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of methylated histones to total histone H3.

Cell Proliferation Assay (MTT)

Materials:

-

MKN45 cells

-

This compound

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on cell migration.

Materials:

-

MKN45 cells

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed MKN45 cells in 6-well plates and grow them to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration.

Materials:

-

MKN45 cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium (chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Pre-treat MKN45 cells with this compound or vehicle control.

-

Resuspend the cells in serum-free medium.

-

Add complete medium to the lower chamber of the 24-well plate.

-

Seed the pre-treated cells into the upper chamber of the Transwell inserts.

-

Incubate for 24-48 hours to allow for migration.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

References

KDM5B-IN-3: A Technical Guide to a KDM5B Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histone demethylase KDM5B as a therapeutic target and details the characteristics of KDM5B-IN-3, a known inhibitor. Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is a critical epigenetic regulator that removes methyl groups from di- and trimethylated histone H3 lysine 4 (H3K4me2/3).[1][2] These histone marks are typically associated with active gene transcription.[2] Due to its overexpression in numerous malignancies, including breast, prostate, and gastric cancer, and its role in promoting cell proliferation and drug resistance, KDM5B has emerged as a significant target for cancer therapy.[3][4] This document consolidates quantitative data for KDM5B inhibitors, outlines key signaling pathways involving KDM5B, and provides detailed experimental protocols for its study.

This compound and Other KDM5B Inhibitors

This compound is a pyrazole derivative identified as an inhibitor of the histone lysine-specific demethylase KDM5B.[5] It demonstrates inhibitory activity with a half-maximal inhibitory concentration (IC50) of 9.32 μM.[5][6][7][8] This compound serves as a tool for investigating the therapeutic potential of KDM5B inhibition, particularly in the context of gastric cancer.[5][6]

For comparative purposes, the inhibitory activities of this compound and other notable KDM5B inhibitors are summarized below.

| Inhibitor | Type | IC50 (KDM5B) | Ki (KDM5B) | Notes |

| This compound | KDM5B Inhibitor | 9.32 µM | - | A pyrazole derivative for gastric cancer research.[5][6] |

| KDM5B-IN-4 | KDM5B Inhibitor | 0.025 µM | - | Downregulates the PI3K/AKT pathway.[6] |

| GSK467 | Selective KDM5B Inhibitor | 26 nM | 10 nM | Cell-penetrant with high selectivity over KDM4C.[6][9] |

| KDOAM-25 | Pan-KDM5 Inhibitor | 19 nM | - | Potent inhibitor of all KDM5 family members (A, B, C, D).[6] |

| CPI-455 | Pan-KDM5 Inhibitor | ~3 nM | - | Pan-KDM5 inhibitor that binds competitively to cofactor sites.[4] |

| PBIT | JARID1 Inhibitor | ~3 µM | - | Inhibits JARID1A, JARID1B (KDM5B), and JARID1C.[6] |

| KDM5-C49 | KDM5 Inhibitor | 160 nM | - | Selective inhibitor of KDM5 demethylases.[6] |

| TK-129 | KDM5B Inhibitor | 44 nM | - | Orally active and blocks the KDM5B-associated Wnt pathway.[6] |

Key Signaling Pathways and Functions of KDM5B

KDM5B's role extends beyond simple histone demethylation; it is a crucial node in several signaling networks that govern cell fate. Its enzymatic activity—the removal of activating H3K4me3/2 marks—is central to its function as a transcriptional repressor.

PI3K/AKT Signaling Pathway

In prostate cancer, KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway. It achieves this by increasing both the transcription and protein stability of p110α (PIK3CA), a catalytic subunit of PI3K. This leads to increased PIP3 levels and subsequent phosphorylation and activation of AKT, promoting cell proliferation and tumorigenesis.

DNA Damage Response and Genome Stability

KDM5B is a key component of the DNA damage response (DDR). It is recruited to sites of double-strand breaks (DSBs) and is required for the efficient recruitment of essential repair proteins like Ku70 and BRCA1. Deficiency in KDM5B impairs DSB repair, leading to spontaneous DNA damage, which in turn activates p53 signaling and can cause cell-cycle arrest.

Interaction with the NuRD Complex

KDM5B can associate with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, such as HDAC1. This interaction links H3K4 demethylation with histone deacetylation, creating a powerful mechanism for shutting off actively transcribed genes and enforcing transcriptional repression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors.

Biochemical KDM5B Inhibition Assay (AlphaLISA)

This protocol is based on a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format, commonly used for measuring demethylase activity.

Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5B. A specific antibody recognizes the demethylated product. Donor and acceptor beads, brought into proximity by this interaction, generate a luminescent signal.

Materials:

-

Recombinant KDM5B enzyme

-

Biotinylated H3K4me3 peptide substrate

-

This compound or other test inhibitors

-

Demethylase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.02% Triton X-100, 1 mM TCEP)

-

Cofactors: α-ketoglutarate (2-OG), Ascorbate, (NH4)2Fe(SO4)2·6H2O

-

Anti-H3K4me1/2 antibody (specific to the product)

-

AlphaLISA Acceptor beads (e.g., anti-Rabbit IgG coated)

-

Streptavidin-coated Donor beads

-

384-well microtiter plate (e.g., ProxiPlate)

-

AlphaScreen-capable plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Demethylase Assay Buffer.

-

Enzyme Reaction:

-

To each well, add 5 µL of the diluted inhibitor or vehicle (DMSO).

-

Add 10 µL of a master mix containing KDM5B enzyme and the biotinylated H3K4me3 substrate in assay buffer with cofactors. Final concentrations might be ~50 nM for the enzyme and ~3 µM for the substrate.

-

Incubate for 60-120 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of the detection antibody diluted in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of a mix containing AlphaLISA Acceptor and Donor beads (prepared in the dark).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K4me3 Quantification by Western Blot

This protocol assesses the ability of this compound to increase global H3K4me3 levels in cells.

Materials:

-

Cancer cell line of interest (e.g., gastric cancer cell line AGS)

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.

-

Histone Extraction:

-

Wash cells with cold PBS.

-

Lyse cells directly on the plate with RIPA buffer.

-

Scrape and collect the lysate. Sonicate briefly to shear DNA.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blot:

-

Normalize protein amounts (e.g., 20 µg per lane) and load onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control. Quantify band intensities to determine the relative change in H3K4me3 levels upon treatment.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if KDM5B inhibition by this compound leads to increased H3K4me3 at specific gene promoters.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. This compound | KDM5B抑制剂 | MCE [medchemexpress.cn]

- 9. selleckchem.com [selleckchem.com]

The Role of KDM5B in Gene Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone demethylase KDM5B and its intricate role in the regulation of gene transcription. While the specific inhibitor KDM5B-IN-3 is not extensively documented in publicly available literature, this document will focus on the function of its target, KDM5B, and the therapeutic potential of its inhibition. The information presented is based on a comprehensive review of current scientific literature.

Introduction to KDM5B: A Key Epigenetic Regulator

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] It plays a critical role in epigenetic regulation by specifically removing methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/me3).[2][3] The H3K4me3 mark is predominantly associated with the promoters of actively transcribed genes; therefore, KDM5B has traditionally been viewed as a transcriptional repressor.[1][4]

KDM5B possesses a multi-domain structure that is crucial for its function, including a JmjC domain for catalytic activity, an ARID domain for DNA binding, and PHD fingers that recognize specific histone modifications.[1][2] Dysregulation of KDM5B has been implicated in various developmental processes and is frequently observed in numerous cancers, making it a compelling target for therapeutic intervention.[1][5][6]

Mechanisms of KDM5B in Gene Transcription Regulation

KDM5B's role in transcription is complex, functioning as both a repressor and, paradoxically, an activator, depending on the cellular context and its interacting partners.

The primary mechanism of KDM5B-mediated gene repression involves the demethylation of H3K4me3 at gene promoters. By removing this activating mark, KDM5B contributes to a more condensed chromatin state, hindering the binding of transcriptional machinery and leading to gene silencing.[1][4] KDM5B has been shown to repress a variety of genes, including several tumor suppressors.

-

Direct Target Gene Repression: Studies have demonstrated that KDM5B directly binds to the promoters of tumor suppressor genes such as BRCA1, CAV1, and HOXA5 and represses their expression.[1][7] Depletion of KDM5B leads to increased H3K4me3 levels at these promoters and subsequent re-expression of the genes.[7] In hepatocellular carcinoma, KDM5B directly targets and negatively regulates the cell cycle checkpoint proteins p15 and p27.[8]

-

Interaction with Repressive Complexes: KDM5B often functions as part of larger protein complexes to enact transcriptional repression. It has been shown to associate with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, including HDAC1 and CHD4.[2][9] This interaction links H3K4 demethylation with histone deacetylation, providing a robust mechanism for shutting down gene expression.[2][9] KDM5B also interacts with other transcriptional repressors like the Groucho co-repressor family via transcription factors such as FOXG1 and PAX9.[7]

Contrary to its role as a repressor, KDM5B can also act as a transcriptional activator, particularly in the context of embryonic stem cell (ESC) self-renewal.[10]

-

Repression of Cryptic Intragenic Transcription: In ESCs, KDM5B is predominantly found in the body of actively transcribed genes, a region marked by H3K36me3.[10] It is recruited to these regions through an interaction with the chromodomain protein MRG15.[10] Within the gene body, KDM5B's demethylase activity removes H3K4me3, which can otherwise lead to spurious transcription initiation from cryptic promoters within the gene.[10] By suppressing this intragenic transcription, KDM5B ensures the fidelity and efficiency of transcriptional elongation of full-length transcripts for genes associated with self-renewal.[10]

KDM5B Signaling Pathways

Quantitative Data on KDM5B Inhibition and Function

The following tables summarize quantitative data from various studies on KDM5B, providing insights into its inhibition and impact on gene expression.

Table 1: Inhibitory Activity of Compounds Against KDM5B

| Compound | IC50 (µM) | Assay Type | Reference |

| CPI-455 | 0.003 | Biochemical Assay | [5] |

| GSK467 | 0.026 | Biochemical Assay | [5] |

| Compound 54j | 0.014 | Biochemical Assay | [5] |

| Compound 54k | 0.023 | Biochemical Assay | [5] |

| Succinate | 15 ± 10 | MALDI-TOF-MS | [11] |

| Oxaloacetate | 62 ± 19 | MALDI-TOF-MS | [11] |

| KDOAM-25 | Induces H3K4me3 at low concentrations | Western Blot | [9] |

| Covalent Inhibitor 7 (PZ series) | 0.01 | AlphaScreen | [12] |

Table 2: Effects of KDM5B Modulation on Gene Expression and Cellular Processes

| Cellular Context/Condition | Target Gene/Process | Observed Effect | Quantitative Change | Reference |

| Transient KDM5B overexpression in mESCs | Egr1 mRNA | Repression | ~50% decrease | [13] |

| Transient KDM5B overexpression in mESCs | p27 mRNA | Repression | ~60% decrease | [13][14] |

| Transient KDM5B overexpression in mESCs | BMI1 mRNA | Repression | ~40% decrease | [13] |

| Transient KDM5B overexpression in mESCs | H3K4me3 at Egr1 promoter | Reduction | 70% decrease | [13] |

| Transient KDM5B overexpression in mESCs | H3K4me3 at p27 promoter | Reduction | 50% decrease | [13] |

| Transient KDM5B overexpression in mESCs | H3K4me3 at BMI1 promoter | Reduction | 90% decrease | [13] |

| KDM5B knockdown in HCC cells | p15 and p27 mRNA | Upregulation | Significant increase | [8] |

| KDM5B knockout in LNCaP cells | PIK3CA mRNA | Downregulation | Significant decrease | [15] |

| KDM5B depletion | Homologous Recombination Repair | Reduction | Comparable to BRCA1 knockdown | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate KDM5B function.

This technique is used to determine the genomic locations where KDM5B binds or to assess the levels of histone modifications like H3K4me3 at specific gene loci.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.[17]

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.[17]

-

Immunoprecipitation: The chromatin is pre-cleared, and then an antibody specific to KDM5B or H3K4me3 is added to immunoprecipitate the protein-DNA complexes overnight.[17]

-

Washing and Elution: The antibody-protein-DNA complexes are captured on protein A/G beads, washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification and Analysis: The DNA is purified and can be analyzed by quantitative real-time PCR (ChIP-qPCR) to assess binding at specific sites or by high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[8][17]

RNA-Seq is employed to perform a global analysis of gene expression changes following KDM5B knockdown, knockout, or inhibition.

-

RNA Isolation: Total RNA is extracted from control and experimental cells using a method like Trizol.[10]

-

Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to the experimental condition.[2]

This assay measures the enzymatic activity of KDM5B and the potency of inhibitors.

-

Reaction Setup: Recombinant KDM5B is incubated with a histone peptide substrate (e.g., H3K4me2(1-21)), co-factors (Fe(II), 2-oxoglutarate, L-ascorbate), and the test inhibitor in a suitable buffer.[11][18]

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[11]

-

Quenching: The reaction is stopped, typically by adding an acid like formic acid.[11]

-

Analysis: The reaction mixture is analyzed using MALDI-TOF mass spectrometry to quantify the ratio of methylated to demethylated peptide substrate.[11][18]

-

IC50 Determination: The percentage of inhibition is calculated at various inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.[11]

Experimental and Logical Workflows

Conclusion and Future Directions

KDM5B is a multifaceted epigenetic regulator with profound effects on gene transcription. Its ability to act as both a repressor and an activator highlights the context-dependent nature of epigenetic control. The overexpression of KDM5B in numerous cancers and its role in repressing tumor suppressor genes have established it as a significant target for cancer therapy.[3][5] The development of potent and specific KDM5B inhibitors holds great promise for novel therapeutic strategies. Future research should focus on elucidating the precise mechanisms that dictate KDM5B's dual functionality, identifying the full spectrum of its target genes in different cancer types, and advancing the clinical development of KDM5B inhibitors like this compound. A deeper understanding of KDM5B's role in transcriptional regulation will be paramount to successfully translating these findings into effective treatments for patients.

References

- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

Targeting KDM5B in Oncology: A Technical Overview of Inhibitor-Mediated Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lysine-specific demethylase 5B (KDM5B), an epigenetic modulator frequently overexpressed in a variety of malignancies, has emerged as a promising therapeutic target in oncology. KDM5B plays a crucial role in cancer progression by regulating gene transcription, promoting cancer stemness, and contributing to therapeutic resistance. While information on the specific inhibitor Kdm5B-IN-3 is not publicly available, a growing body of research on other small molecule inhibitors of KDM5B provides significant insight into the biological consequences of its inhibition in cancer cells. This technical guide synthesizes the current understanding of the effects of KDM5B inhibitors on cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to KDM5B as a Cancer Target

KDM5B, also known as JARID1B or PLU-1, is a histone demethylase that specifically removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[1] By erasing this mark, KDM5B primarily acts as a transcriptional repressor.[2][3] Its overexpression has been linked to poor prognosis in several cancers, including breast, prostate, lung, and bladder cancer.[3][4] The oncogenic roles of KDM5B are multifaceted, involving the repression of tumor suppressor genes, promotion of cell cycle progression, and enhancement of DNA repair mechanisms, which can lead to therapeutic resistance.[5][6]

Quantitative Effects of KDM5B Inhibitors on Cancer Cells

The development of small molecule inhibitors targeting the KDM5 family has enabled the pharmacological interrogation of KDM5B's function in cancer. These inhibitors have demonstrated a range of biological effects, from increasing global histone methylation to inducing cell death. The following tables summarize the quantitative data for several key KDM5B inhibitors.

| Table 1: In Vitro Inhibitory Activity of KDM5B Inhibitors | ||||

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| CPI-455 | Pan-KDM5 | 10 (for KDM5A) | Enzymatic | [7][8] |

| KDOAM-25 | KDM5B | 19 | Enzymatic | [9] |

| KDOAM-25 | KDM5A | 71 | Enzymatic | [9] |

| KDOAM-25 | KDM5C | 69 | Enzymatic | [9] |

| KDOAM-25 | KDM5D | 69 | Enzymatic | [9] |

| KDM5-C49 | KDM5 family | - | - | [5] |

| Table 2: Cellular Effects of KDM5B Inhibitors on Cancer Cell Lines | ||||

| Inhibitor | Cell Line(s) | Effect | Concentration/IC50 | Reference |

| CPI-455 | MCF-7, T-47D, EFM-19 (luminal breast cancer) | Decreased cell viability | IC50: 35.4 µM, 26.19 µM, 16.13 µM respectively | [7] |

| CPI-455 | Multiple cancer cell lines | Decreased number of drug-tolerant persister cells | - | [10] |

| KDOAM-25 | MM1S (multiple myeloma) | Reduced cell viability | IC50: ~30 µM | [9] |

| KDOAM-25 | MM1S (multiple myeloma) | G1 cell cycle arrest | - | [9] |

| KDOAM-25 | 92.1-R (MEK inhibitor-resistant uveal melanoma) | Suppressed cell viability, abolished colony formation | 5 µM | [11] |

| KDOAM-25 | OMM1-R (MEK inhibitor-resistant uveal melanoma) | Increased apoptosis | 5 µM | [11] |

| RS5033, RS3195, KDOAM-25 | MCF-7 (breast cancer) | Increased sensitivity to ionizing radiation | 3 µM (RS compounds), 0.3 µM (KDOAM-25) | [12] |

Key Biological Effects and Underlying Mechanisms

Inhibition of KDM5B in cancer cells triggers a cascade of events, primarily initiated by the increase in global and gene-specific H3K4me3 levels. These epigenetic alterations translate into significant phenotypic changes, including cell cycle arrest, induction of apoptosis, and reversal of drug resistance.

Epigenetic Reprogramming: Increased H3K4 Trimethylation

The primary molecular consequence of KDM5B inhibition is the global increase in H3K4me3 levels.[8][10] This is a direct result of blocking the demethylase activity of KDM5B. For instance, treatment of multiple myeloma cells with KDOAM-25 led to a twofold increase in H3K4me3.[9] This re-establishment of an active chromatin mark at promoter regions can lead to the re-expression of silenced tumor suppressor genes.[2][13]

Caption: Mechanism of KDM5B inhibitor-induced re-expression of tumor suppressor genes.

Cell Cycle Arrest and Inhibition of Proliferation

A consistent outcome of KDM5B inhibition is the suppression of cancer cell proliferation, often accompanied by cell cycle arrest.[3] For example, KDOAM-25 induces a G1 phase arrest in multiple myeloma cells.[9] This effect is often mediated by the upregulation of cell cycle inhibitors. Knockdown of KDM5B has been shown to increase the expression of p15 and p27, leading to G1/S phase arrest in hepatocellular carcinoma cells.[14]

Induction of Apoptosis

In several cancer models, inhibition of KDM5B leads to programmed cell death. In MEK inhibitor-resistant uveal melanoma cells, KDOAM-25 treatment significantly increased the percentage of apoptotic cells.[11] This pro-apoptotic effect can be synergistic with other anti-cancer agents. For instance, KDOAM-25 has been shown to sensitize triple-negative breast cancer cells to doxorubicin-induced apoptosis.[15]

Overcoming Therapeutic Resistance

KDM5B is implicated in the development of resistance to various cancer therapies.[6][16] Its inhibition can re-sensitize resistant cells to treatment. In uveal melanoma cells resistant to the MEK inhibitor trametinib, KDOAM-25 robustly inhibited cell viability and colony formation.[11][17] Similarly, the pan-KDM5 inhibitor CPI-455 has been shown to decrease the number of drug-tolerant persister cells in multiple cancer cell lines.[10][18]

Caption: Logical flow of KDM5B inhibition in overcoming therapeutic resistance.

Detailed Experimental Protocols

The following section provides an overview of common experimental methodologies used to assess the biological effects of KDM5B inhibitors.

Cell Viability and Proliferation Assays

-

Objective: To quantify the effect of KDM5B inhibitors on cancer cell growth.

-

Methodology (MTT/CCK8 Assay):

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the KDM5B inhibitor (e.g., CPI-455, KDOAM-25) or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.[11][17]

-

Apoptosis Assay

-

Objective: To detect and quantify inhibitor-induced apoptosis.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the KDM5B inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11][17]

-

Western Blotting for Histone Methylation

-

Objective: To measure changes in global H3K4me3 levels following inhibitor treatment.

-

Methodology:

-

Treat cells with the KDM5B inhibitor for a defined period (e.g., 24-48 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the occupancy of KDM5B and the levels of H3K4me3 at specific gene promoters.

-

Methodology:

-

Cross-link cells with 1% formaldehyde, followed by quenching with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with specific antibodies against KDM5B, H3K4me3, or a non-specific IgG as a control.[19]

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking.

-

Purify the DNA and analyze by qPCR using primers for target gene promoters.[19]

-

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

The inhibition of KDM5B represents a compelling strategy for the treatment of various cancers. The available preclinical data for inhibitors such as CPI-455 and KDOAM-25 demonstrate that targeting KDM5B can effectively induce cancer cell death, halt proliferation, and overcome therapeutic resistance by remodeling the epigenetic landscape. While the specific biological effects of this compound remain to be elucidated, the consistent findings across multiple KDM5B inhibitors provide a strong rationale for the continued development of this class of epigenetic drugs. Future research should focus on the development of highly selective KDM5B inhibitors to minimize off-target effects and on the identification of predictive biomarkers to guide their clinical application in stratified patient populations. The combination of KDM5B inhibitors with other targeted therapies or immunotherapies holds significant promise for improving patient outcomes.

References

- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

Kdm5B-IN-3: A Technical Guide to its Impact on H3K4me3 Demethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5B, a member of the lysine-specific demethylase 5 (KDM5) family, is a critical epigenetic regulator that removes methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). This demethylation activity is crucial for regulating gene expression, and its dysregulation has been implicated in various diseases, most notably cancer. KDM5B is frequently overexpressed in several cancers, including gastric cancer, where it promotes cell proliferation and metastasis. Consequently, KDM5B has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of Kdm5B-IN-3, a pyrazole derivative identified as an inhibitor of KDM5B, and its impact on H3K4me3 demethylation.

This compound: A Novel KDM5B Inhibitor

This compound is a pyrazole derivative that has been identified as an inhibitor of KDM5B. It was discovered through structure-based virtual screening and subsequent biochemical screening.

Mechanism of Action

KDM5B is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase. This compound is believed to act as a competitive inhibitor at the 2-OG binding site, thereby preventing the demethylation of H3K4me3. Inhibition of KDM5B by this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes, which in turn can alter gene expression, leading to anti-cancer effects such as inhibition of cell proliferation and migration.

Quantitative Data on KDM5B Inhibitors

The following table summarizes the inhibitory activity of this compound and other notable KDM5B inhibitors.

| Inhibitor | KDM5B IC50 | Selectivity Notes | Reference |

| This compound | 9.32 μM | Investigated in gastric cancer. | [1] |

| KDOAM-25 | 19 nM | Highly selective for KDM5 family over other KDM subfamilies. | [2] |

| CPI-455 | Data not specific for KDM5B, pan-KDM5 inhibitor | Over 200-fold selective for KDM5 members over KDM4 demethylases. | [3] |

| GSK467 | Ki of 10 nM | Apparent 180-fold selectivity for KDM4C. | [4] |

| PBIT | ~3 μM | Also inhibits JARID1A (KDM5A) and JARID1C (KDM5C). | [3] |

| 2,4-PDCA | 3 ± 1 µM | Non-specific inhibitor of 2-OG dependent oxygenases. | [4] |

Signaling Pathways

KDM5B has been shown to play a significant role in various signaling pathways, particularly in the context of cancer. One of the key pathways influenced by KDM5B is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in gastric cancer and promotes cell growth, proliferation, and survival. KDM5B can regulate the expression of genes involved in this pathway, and its inhibition can lead to the downregulation of this pro-survival signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors like this compound.

In Vitro KDM5B Demethylase Assay (AlphaLISA)

This assay is used to quantify the demethylase activity of KDM5B and assess the potency of inhibitors.

Materials:

-

Recombinant KDM5B enzyme

-

Biotinylated H3K4me3 peptide substrate

-

AlphaLISA anti-unmethylated H3K4 antibody acceptor beads

-

Streptavidin-donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

-

2-oxoglutarate (2-OG)

-

Ascorbate

-

(NH4)2Fe(SO4)2·6H2O

-

This compound or other inhibitors

-

384-well white opaque microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, 2-OG, ascorbate, and (NH4)2Fe(SO4)2·6H2O.

-

Add this compound at various concentrations to the wells of the microplate.

-

Add the recombinant KDM5B enzyme to the wells and incubate for a short period.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the AlphaLISA acceptor beads.

-

Add the streptavidin-donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the demethylase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Gastric cancer cell lines (e.g., MKN45)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed gastric cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the migration of cancer cells.

Materials:

-

Gastric cancer cell lines

-

6-well or 12-well plates

-

Complete cell culture medium

-

Sterile pipette tip (e.g., p200)

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure to quantify cell migration.

Transwell Migration Assay

This assay provides a quantitative measure of cancer cell migration in response to a chemoattractant.

Materials:

-

Gastric cancer cell lines

-

Transwell inserts (with 8.0 µm pore size) for 24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium with a chemoattractant to the lower chamber.

-

Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of migrated cells between the different treatment groups.

Conclusion

This compound represents a valuable tool for studying the biological functions of KDM5B and for exploring its therapeutic potential, particularly in the context of gastric cancer. Its ability to inhibit KDM5B and subsequently increase H3K4me3 levels provides a mechanism to counteract the pro-tumorigenic effects of KDM5B overexpression. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and selective KDM5B inhibitors for cancer therapy. Further research is warranted to fully elucidate the downstream effects of this compound on global gene expression and its efficacy in in vivo models of gastric cancer.

References

- 1. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Kdm5B-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Kdm5B-IN-3, a pyrazole derivative identified as an inhibitor of the histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts in oncology and other relevant fields.

Core Target and Potency

This compound was identified through a structure-based virtual screening and subsequent biochemical screening as a direct inhibitor of KDM5B. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).

Table 1: In vitro Potency of this compound

| Compound | Target | IC50 (μM) |

| This compound (Compound 5) | KDM5B/JARID1B | 9.32 |

This initial finding established this compound as a moderately potent inhibitor of its primary target, KDM5B. Further optimization of this compound led to the development of more potent derivatives, such as compound 27ab with an IC50 of 0.0244 μM, which has been shown to induce the accumulation of H3K4me2/3 in cellular assays.[1]

Cellular Effects and Mechanism of Action

KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4 methylation, thereby altering gene expression.

Studies on an optimized derivative of this compound in the gastric cancer cell line MKN45 have demonstrated the following cellular effects:

-

Increased H3K4me2/3 levels: Inhibition of KDM5B's demethylase activity leads to the accumulation of its substrates.

-

Inhibition of cell proliferation: Suggesting a role in cell cycle control.

-

Inhibition of wound healing and migration: Indicating an impact on cell motility and potentially metastasis.[1]

These cellular outcomes are consistent with the known roles of KDM5B in cancer progression.

Key Signaling Pathways as Potential Cellular Targets

While direct studies on the effects of this compound on specific signaling pathways are still emerging, the known functions of its target, KDM5B, provide a strong rationale for investigating its impact on several critical cellular signaling networks.

The PI3K/AKT Signaling Pathway

KDM5B is a crucial regulator of the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.[2] Mechanistic studies have shown that KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and regulate its transcription.[2] Loss of KDM5B has been shown to abolish the hyper-activation of the PI3K/AKT pathway.[2] Therefore, inhibition of KDM5B by this compound is hypothesized to downregulate this pro-survival pathway.

Caption: KDM5B's role in the PI3K/AKT signaling pathway.

p53 Signaling and DNA Damage Response

KDM5B has been implicated in the regulation of the p53 tumor suppressor pathway and the DNA damage response. Depletion of KDM5B has been shown to lead to the activation of p53 signaling, including increased levels of p53 and its downstream target, p21.[3] This suggests that KDM5B normally acts to repress this pathway. Therefore, this compound may sensitize cancer cells to DNA damaging agents by relieving the KDM5B-mediated repression of the p53 pathway.

Caption: KDM5B's inhibitory effect on the p53 pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies relevant to the investigation of this compound's cellular targets.

In vitro KDM5B Inhibition Assay (Biochemical Screening)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of KDM5B.

Principle: This assay measures the demethylation of a histone H3K4me3 peptide substrate by recombinant KDM5B enzyme. The inhibitory effect of a compound is quantified by measuring the decrease in the demethylated product in its presence.

Materials:

-

Recombinant human KDM5B protein

-

Biotinylated H3K4me3 peptide substrate

-

AlphaLISA® acceptor beads

-

Streptavidin-coated donor beads

-

Antibody specific for the demethylated product (H3K4me2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20)

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add this compound dilutions, recombinant KDM5B enzyme, and the biotinylated H3K4me3 peptide substrate.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding a solution containing EDTA.

-

Add the AlphaLISA® acceptor beads conjugated with the anti-H3K4me2 antibody and incubate in the dark.

-

Add the streptavidin-coated donor beads and incubate further in the dark.

-

Read the plate on an AlphaScreen-capable plate reader to measure the signal, which is proportional to the amount of demethylated product.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro KDM5B inhibition assay.

Western Blot Analysis for Histone Methylation

Objective: To assess the effect of this compound on global levels of H3K4 methylation in cells.

Procedure:

-

Culture cells (e.g., MKN45) to approximately 80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against H3K4me3, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the relative levels of histone methylation.

Cell Proliferation Assay

Objective: To evaluate the impact of this compound on the growth of cancer cells.

Procedure:

-

Seed cells (e.g., MKN45) in a 96-well plate at a low density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Measure cell viability using a reagent such as MTT, MTS, or a CellTiter-Glo® luminescent assay according to the manufacturer's instructions.

-

Read the absorbance or luminescence on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cell migration.

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion and Future Directions

This compound is a valuable tool compound for investigating the biological roles of KDM5B. Its ability to inhibit KDM5B's demethylase activity and impact cancer cell proliferation and migration highlights its potential as a starting point for the development of novel anti-cancer therapeutics. Future research should focus on:

-

Comprehensive selectivity profiling: Assessing the inhibitory activity of this compound against other KDM family members and other histone-modifying enzymes.

-

Direct investigation of signaling pathway modulation: Utilizing this compound to directly probe its effects on the PI3K/AKT and p53 signaling pathways in various cancer cell lines.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound or its optimized analogs in animal models of cancer.

-

Combination therapy studies: Exploring the synergistic potential of this compound with existing chemotherapeutics or targeted agents.

This in-depth technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting KDM5B with inhibitors like this compound.

References

Kdm5B-IN-3's effect on embryonic stem cell differentiation

An In-depth Technical Guide to the Role of KDM5B Inhibition in Embryonic Stem Cell Differentiation

Introduction: KDM5B, a Guardian of Pluripotency